

An In-depth Technical Guide to 3-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromoquinolin-5-amine**

Cat. No.: **B599866**

[Get Quote](#)

CAS Number: 116632-57-6

This technical guide provides a comprehensive overview of **3-Bromoquinolin-5-amine**, a key pharmaceutical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, plausible synthetic routes, and potential biological significance.

Core Chemical Properties

3-Bromoquinolin-5-amine is a heterocyclic compound with the molecular formula $C_9H_7BrN_2$. [1] It is classified as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of **3-Bromoquinolin-5-amine**

Property	Value	Reference
CAS Number	116632-57-6	[2]
Molecular Formula	C ₉ H ₇ BrN ₂	[1]
Molecular Weight	223.07 g/mol	
Appearance	Solid	
Boiling Point (Predicted)	352.5 ± 27.0 °C at 760 mmHg	
Density (Predicted)	1.6 ± 0.1 g/cm ³	
Flash Point (Predicted)	167.0 ± 23.7 °C	
IUPAC Name	3-bromo-5-quinolinamine	

Table 2: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
InChI	1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2	
InChI Key	SVPUHAUIBLBKOQ-UHFFFAOYSA-N	
SMILES	C1=CC2=C(C(=C1)N)C=NC=C2Br	

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of **3-Bromoquinolin-5-amine** is not readily available in the public domain, plausible synthetic strategies can be inferred from established methodologies for related quinoline derivatives.

A potential synthetic pathway could involve the regioselective bromination of 5-aminoquinoline. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. However, direct bromination can sometimes lead to a mixture of products.

Another feasible approach is the amination of a suitable dibromoquinoline precursor. For instance, a Buchwald-Hartwig amination of a 3,X-dibromoquinoline (where X is another position on the quinoline ring) could potentially introduce the amino group at the 5-position.

A snippet of a manufacturing process mentions the use of copper (II) chloride and tert-butyl nitrite, which suggests a diazotization-type reaction, possibly a Sandmeyer-like transformation, as a key step.^[1] This could involve the diazotization of a corresponding diaminoquinoline followed by bromo-de-amination.

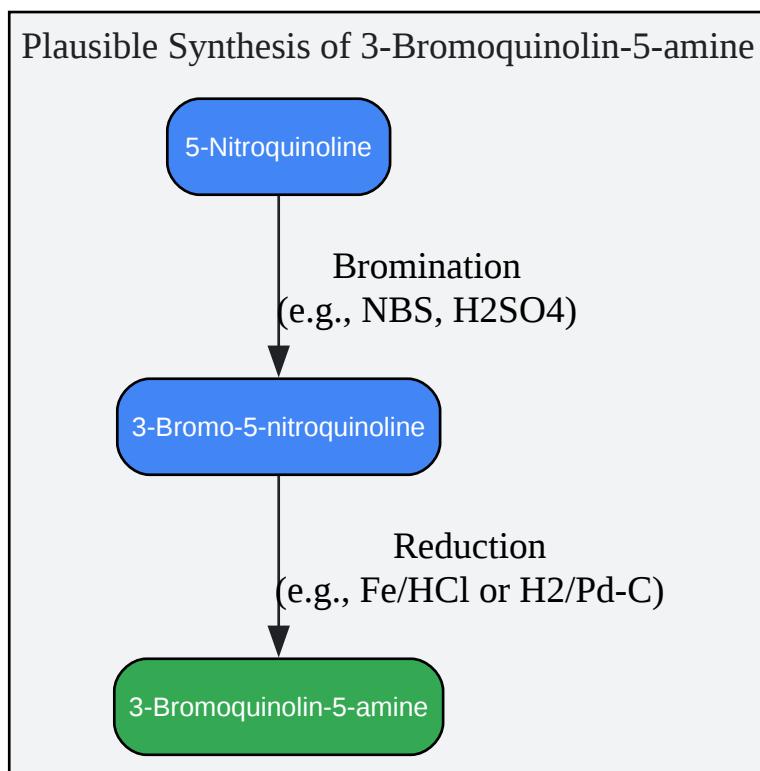
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline

While not a direct synthesis of the title compound, the Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds in quinoline systems and is therefore highly relevant. The following is a general protocol for the amination of 3-bromoquinoline to 3-aminoquinoline, which can be adapted for the synthesis of other aminoquinolines.^[3]

Objective: To synthesize 3-aminoquinoline from 3-bromoquinoline.

Materials:

- 3-Bromoquinoline
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos, BINAP)
- Base (e.g., Sodium tert-butoxide, Cesium carbonate)
- Ammonia source (e.g., Ammonia solution, Benzophenone imine)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
- Thin Layer Chromatography (TLC) plates


- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
- Add the base (1.5-2.0 mmol) to the reaction vessel.
- Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
- Add the ammonia source. If using an ammonia solution, ensure the catalyst system is compatible.
- Reaction Conditions: Stir the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the progress by TLC.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aminoquinoline.

Plausible Synthetic Pathway Diagram

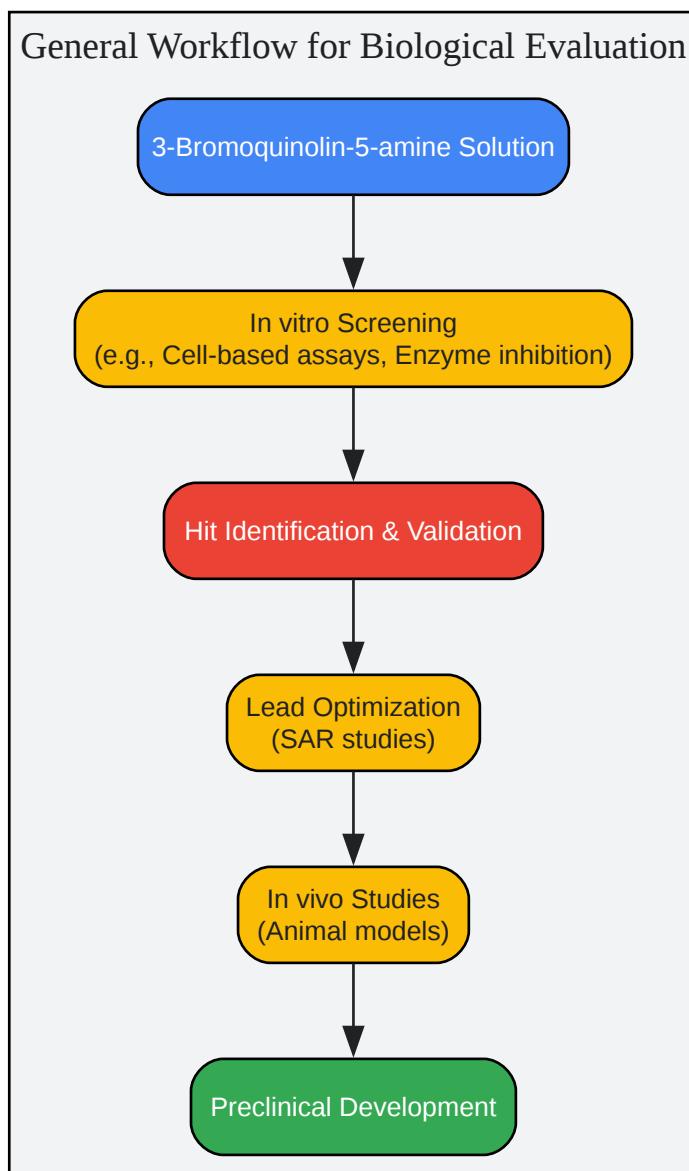
The following diagram illustrates a plausible, though hypothetical, synthetic pathway for **3-Bromoquinolin-5-amine** starting from 5-nitroquinoline. This pathway involves a nitration, reduction, and subsequent Sandmeyer-type reaction.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **3-Bromoquinolin-5-amine**.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for **3-Bromoquinolin-5-amine** are not extensively reported in the reviewed literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.


Derivatives of bromoquinoline have been investigated for their potential as anticancer agents. [4] The bromine atom can serve as a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The amino group can also be crucial for interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites.

Given its structure as a substituted quinoline, **3-Bromoquinolin-5-amine** could be a precursor for molecules targeting various enzymes or receptors. Further research is required to elucidate

the specific biological targets and pharmacological profile of this compound and its derivatives.

Experimental Workflow for Biological Evaluation

Should a researcher wish to investigate the biological activity of **3-Bromoquinolin-5-amine**, a general workflow could be as follows:

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the biological activity of a novel chemical entity.

Conclusion

3-Bromoquinolin-5-amine is a valuable chemical intermediate with potential applications in pharmaceutical research and development. While detailed synthetic protocols and specific biological data are currently limited in publicly accessible literature, its structural features suggest it is a promising scaffold for the synthesis of novel bioactive compounds. Further investigation into its synthesis and pharmacological properties is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-Bromoquinolin-5-amine | [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromoquinolin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599866#3-bromoquinolin-5-amine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com